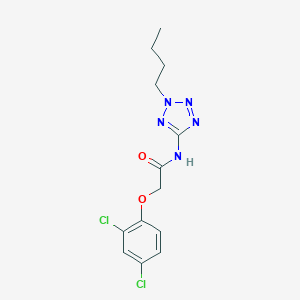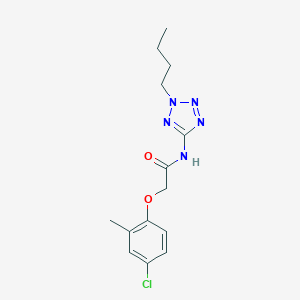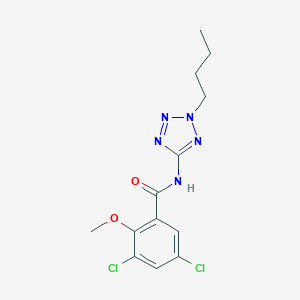![molecular formula C22H22N2O5 B244498 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244498.png)
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially developed as a vascular disrupting agent (VDA), which means that it targets and destroys the blood vessels that supply tumors. However, recent research has shown that DMXAA may have other mechanisms of action that make it a promising candidate for cancer therapy.
Mechanism of Action
DMXAA works by targeting the blood vessels that supply tumors. It activates a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other immune system molecules. These molecules then target the blood vessels that supply tumors, leading to their destruction. DMXAA has also been shown to activate other immune system cells, such as dendritic cells and T cells, which can further enhance its anti-tumor activity.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It activates the immune system by triggering the production of interferons and other immune system molecules. It also targets the blood vessels that supply tumors, leading to their destruction. DMXAA has been shown to have anti-tumor activity in a variety of cancer types, and it may also enhance the activity of other cancer therapies.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using DMXAA in lab experiments. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. It also has poor solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for DMXAA research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. DMXAA may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in developing more stable and soluble forms of DMXAA, which could improve its effectiveness and ease of administration. Finally, there is interest in developing new N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamides that target different aspects of tumor blood vessels, which could further enhance the anti-tumor activity of DMXAA.
Synthesis Methods
DMXAA is synthesized through a multistep process that involves the reaction of various chemical intermediates. The most common method of synthesis involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-methoxyaniline to form 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyaniline. Finally, this intermediate is reacted with furfurylamine to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by disrupting the blood vessels that supply tumors, which leads to tumor cell death. However, recent research has shown that DMXAA may have other mechanisms of action that make it a promising candidate for cancer therapy.
properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-14-6-8-17(11-15(14)2)29-13-21(25)24-18-12-16(7-9-19(18)27-3)23-22(26)20-5-4-10-28-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
WAPQAVPWNHUFHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)
![2-chloro-N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B244435.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244437.png)
![2-[(5-Bromo-2-methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244438.png)